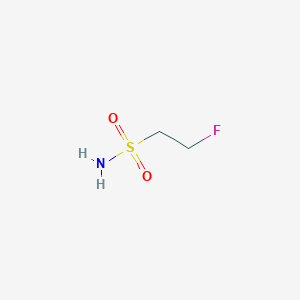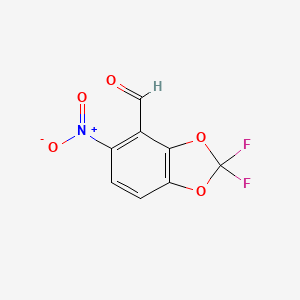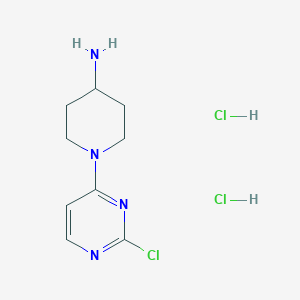![molecular formula C14H20N2O2S B6618512 7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione CAS No. 1690364-50-1](/img/structure/B6618512.png)
7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione (herein referred to as BTD) is an organosulfur compound that has recently been gaining attention in the scientific and medical communities due to its potential applications in both research and clinical settings. BTD is a diazabicyclo compound that was first synthesized in the 1970s and has been studied in various fields since then.
科学研究应用
BTD has been studied extensively in the scientific community for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. In addition, BTD has been studied for its potential use in drug delivery systems, as well as in the development of new materials and polymers. BTD has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of BTD is still not completely understood. It is believed that BTD binds to certain proteins in the body and modulates their activity. In addition, BTD has been shown to interact with certain enzymes and receptors, which could potentially lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
BTD has been studied for its potential effects on biochemical and physiological processes. It has been shown to have antioxidant and anti-inflammatory properties, as well as to modulate the activity of certain enzymes and receptors. In addition, BTD has been shown to have an effect on the immune system, as well as to have potential anti-tumor activity.
实验室实验的优点和局限性
BTD has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in research settings. Additionally, BTD is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, BTD has a limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
The potential applications of BTD are still being explored in the scientific community. Currently, BTD is being studied for its potential use in drug delivery systems, as well as in the development of new materials and polymers. Additionally, BTD is being investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In the future, BTD may also be studied for its potential use in the development of new drugs or treatments for various diseases.
合成方法
The synthesis of BTD has been well-documented in the scientific literature. It was first reported in the 1970s and has since been reproduced by various research groups. The most common synthesis method involves the reaction of 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decane (BTD) with 3-chloro-6-methyl-2-pyridinone (CMP) in the presence of a base. This reaction produces BTD and CMP as the main products. The reaction can be conducted in either aqueous or organic solvents, such as methanol, ethanol, or dimethyl sulfoxide (DMSO).
属性
IUPAC Name |
7-benzyl-3λ6-thia-7,9-diazabicyclo[3.3.2]decane 3,3-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c17-19(18)10-13-6-15-14(11-19)9-16(8-13)7-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPRDPNYLAQEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N1)CS(=O)(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decane 3,3-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)



![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)

